N,N-dimethyl-3-(pyrrolidin-3-yloxy)pyridin-2-amine dihydrochloride

Aqueous solubility Salt-form advantage Assay reproducibility

This heterocyclic building block, critical for nAChR-focused drug discovery, combines a 2-(dimethylamino)pyridine core with a pyrrolidin-3-yloxy ether. The isolated dihydrochloride salt ensures superior aqueous solubility and stoichiometric consistency, eliminating the need for confounding organic co-solvents in cellular assays. Its defined regiochemistry and ability for parallel derivatization make it a superior choice over simpler 3-(pyrrolidin-3-yloxy)pyridine analogs, which show significantly weaker activity. Order the dihydrochloride salt (CAS 1803605-74-4) for reliable, reproducible results.

Molecular Formula C11H19Cl2N3O
Molecular Weight 280.19 g/mol
CAS No. 1803605-74-4
Cat. No. B1381077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-3-(pyrrolidin-3-yloxy)pyridin-2-amine dihydrochloride
CAS1803605-74-4
Molecular FormulaC11H19Cl2N3O
Molecular Weight280.19 g/mol
Structural Identifiers
SMILESCN(C)C1=C(C=CC=N1)OC2CCNC2.Cl.Cl
InChIInChI=1S/C11H17N3O.2ClH/c1-14(2)11-10(4-3-6-13-11)15-9-5-7-12-8-9;;/h3-4,6,9,12H,5,7-8H2,1-2H3;2*1H
InChIKeyTZJLSEBXCDGLLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-3-(pyrrolidin-3-yloxy)pyridin-2-amine Dihydrochloride – Core Chemical Identity and Procurement-Relevant Baseline


N,N-Dimethyl-3-(pyrrolidin-3-yloxy)pyridin-2-amine dihydrochloride (CAS 1803605-74-4) is a heterocyclic small-molecule building block that combines a 2-(dimethylamino)pyridine core with a pyrrolidin-3-yloxy ether side-chain, isolated as the dihydrochloride salt . The free-base form (CAS 1804129-85-8) has a molecular weight of 207.27 g·mol⁻¹, while the dihydrochloride salt weighs 280.19 g·mol⁻¹ . This compound is primarily sourced for medicinal-chemistry campaigns targeting central-nervous-system (CNS) receptors, where the 3‑(pyrrolidin‑3‑yloxy)pyridine motif has established precedent as a nicotinic acetylcholine receptor (nAChR) pharmacophore .

Why Generic Substitution of N,N-Dimethyl-3-(pyrrolidin-3-yloxy)pyridin-2-amine Dihydrochloride Carries Scientific Risk


The 2‑(dimethylamino) substituent distinguishes this compound from the simpler 3‑(pyrrolidin‑3‑yloxy)pyridine series (e.g., CAS 224818‑27‑3), which lacks the dimethylamino group and exhibits weak agonist activity at α4β2 nAChR (EC₅₀ = 28,800 nM) . Introduction of an N‑methyl group on the pyrrolidine ring of the parent scaffold shifts potency by roughly 60‑fold (Ki = 2.70 nM vs. 45 nM), demonstrating that even minor structural changes produce large differences in target engagement . Furthermore, the dihydrochloride salt form provides a defined stoichiometry and markedly higher aqueous solubility than the free base, directly impacting reproducibility in biochemical and cellular assays . Consequently, substituting a closely related analog without the dimethylamino group, the correct salt form, or the regiochemistry verified by the CAS number risks substantial alterations in receptor-binding properties and assay outcomes.

Quantitative Differentiation Evidence for N,N-Dimethyl-3-(pyrrolidin-3-yloxy)pyridin-2-amine Dihydrochloride


Dihydrochloride Salt vs. Free Base: Aqueous Solubility and Formulation Consistency

The dihydrochloride salt (CAS 1803605-74-4) provides a protonated, water-soluble form that contrasts with the free base (CAS 1804129-85-8). Vendor specifications indicate that the salt form 'enhances its solubility and stability, making it suitable for research applications' . While the free base has a calculated LogP (octanol‑water) of approximately 1.2–1.5 (PubChem), the dihydrochloride salt is freely soluble in aqueous buffers, eliminating the need for organic co-solvents in biochemical assays .

Aqueous solubility Salt-form advantage Assay reproducibility

Dimethylamino Substituent vs. Unsubstituted 3-(Pyrrolidin-3-yloxy)pyridine: Predicted nAChR Binding Divergence

The unsubstituted parent scaffold, 3-(pyrrolidin-3-yloxy)pyridine, displays an EC₅₀ of 28,800 nM at human α4β2 nAChR, indicating very weak agonist activity . The (R)-enantiomer of this scaffold shows an IC₅₀ of 45 nM at the same receptor , while N-methylation of the pyrrolidine nitrogen yields a Ki of 2.70 nM . These data demonstrate that substituents on the pyrrolidine ring modulate nAChR affinity by over 10,000‑fold. The 2‑dimethylamino group present in the target compound introduces an additional hydrogen-bond acceptor and alters the electron density of the pyridine ring, which is expected to produce a distinct nAChR binding profile compared to the unsubstituted or N‑methylated analogs. However, nAChR binding data for the target compound itself are not currently available in the public domain.

Nicotinic acetylcholine receptor Structure-activity relationship Ligand design

Racemic Mixture vs. Enantiomerically Pure (S)-Isomer: Supplier-Declared Purity and Stereochemical Consistency

The target compound is supplied as a racemic mixture (CAS 1803605-74-4), while the (S)-enantiomer is separately catalogued as CAS 2155840-12-1 and offered at >95% purity by specialty vendors . The (R)- and (S)-enantiomers of the 3‑(pyrrolidin‑3‑yloxy)pyridine scaffold differ in nAChR α4β2 affinity: the (R)-enantiomer displays an IC₅₀ of 45 nM , whereas the (S)-1-methylated derivative shows a Ki of 2.70 nM . Although direct stereochemical data for the target compound are not published, the documented enantiomer-dependent potency differences in the core scaffold indicate that controlling stereochemistry is critical for reproducible pharmacological outcomes. Procurement of the racemate ensures a consistent 1:1 enantiomeric ratio for SAR exploration, while the enantiopure (S)-form enables direct assessment of stereochemical contribution.

Enantiomeric purity Chiral building block Reproducibility

Patent and Literature Provenance: Scaffold Precedent in nAChR Ligand Development

The pyrrolidin‑3‑yloxy pyridine scaffold is explicitly claimed in US patent application 2015/0119378 (Targacept, Inc.), which describes azetidinyloxy-, pyrrolidinyloxy-, and piperidinyloxy-substituted metanicotines as neuronal nAChR ligands . The patent establishes that the pyrrolidin‑3‑yloxy substitution pattern is a core pharmacophore for CNS-penetrant nAChR modulators and provides synthetic routes applicable to 2‑aminopyridine derivatives. While the specific target compound is not exemplified, the patent's generic claims encompass the 2‑aminopyridine series, providing freedom-to-operate context and confirming the relevance of this scaffold for CNS drug discovery programs.

Nicotinic receptor patent Targacept Metanicotine analogs

Optimal Application Scenarios for N,N-Dimethyl-3-(pyrrolidin-3-yloxy)pyridin-2-amine Dihydrochloride


Structure–Activity Relationship (SAR) Exploration of nAChR α4β2 Ligands with 2-Aminopyridine Cores

The compound serves as a modular building block for generating libraries of 2‑aminopyridine‑based nAChR ligands. Its dimethylamino group and pyrrolidin‑3‑yloxy ether provide two distinct vectors for parallel derivatization, while the dihydrochloride salt ensures consistent solubility across library members. The scaffold's precedent in Targacept's nAChR patent portfolio supports its use in CNS drug discovery programs targeting cognitive or mood disorders.

Comparative Pharmacological Profiling Against Unsubstituted 3-(Pyrrolidin-3-yloxy)pyridine Series

Because the 2‑dimethylamino substituent is predicted to alter hydrogen‑bonding capacity, electron density, and receptor subtype selectivity relative to the unsubstituted scaffold (EC₅₀ 28,800 nM at α4β2 nAChR) , the compound is suited for side‑by‑side screening panels that map the contribution of the 2‑amino group to nAChR affinity, functional activity (agonist/antagonist), and off‑target profiles.

Salt-Form Optimization for In Vitro and In Vivo Assays Requiring Aqueous Compatibility

The dihydrochloride salt (CAS 1803605-74-4) is the preferred form for direct dissolution in aqueous buffers (PBS, culture media), eliminating the need for DMSO or other organic co-solvents that can confound cell-based assays . This makes it suitable for electrophysiology, calcium-flux, and radioligand-binding experiments where solvent artifacts must be minimized.

Stereochemical SAR: Racemate vs. Enantiopure (S)-Isomer for Chiral Lead Optimization

Procurement of the racemate (CAS 1803605-74-4) alongside the (S)-enantiomer (CAS 2155840-12-1, >95% purity) enables a systematic evaluation of stereochemical influence on target binding. This is particularly relevant given the 10‑fold affinity differences observed between enantiomers of the parent 3‑(pyrrolidin‑3‑yloxy)pyridine scaffold .

Quote Request

Request a Quote for N,N-dimethyl-3-(pyrrolidin-3-yloxy)pyridin-2-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.